molecular formula C9H10ClNO B8249797 Benzamide, 4-chloro-3-ethyl- CAS No. 1369828-81-8

Benzamide, 4-chloro-3-ethyl-

Cat. No. B8249797
CAS RN: 1369828-81-8
M. Wt: 183.63 g/mol
InChI Key: VNZAKQPVEZASOR-UHFFFAOYSA-N
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Description

“Benzamide, 4-chloro-3-ethyl-” is an organic compound. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . The molecular formula of “Benzamide, 4-chloro-” is C7H6ClNO . It is a white solid in powdered form and appears as colorless crystals in crystalline form .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient . The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “Benzamide, 4-chloro-” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI of “Benzamide, 4-chloro-” is InChI=1S/C7H6ClNO/c8-6-3-1-5 (2-4-6)7 (9)10/h1-4H, (H2,9,10) .

Safety and Hazards

Safety data sheets suggest that benzamide compounds should be handled with care. They recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

4-chloro-3-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZAKQPVEZASOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309490
Record name Benzamide, 4-chloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-chloro-3-ethyl-

CAS RN

1369828-81-8
Record name Benzamide, 4-chloro-3-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369828-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-chloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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